molecular formula C13H14FN3OS B6446639 N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2640973-60-8

N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6446639
CAS No.: 2640973-60-8
M. Wt: 279.34 g/mol
InChI Key: OHXIDYOKVLFKHD-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a fluorophenoxyethyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of 4-fluorophenoxyethylamine: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base.

    Formation of the pyrimidine core: The pyrimidine ring is constructed using a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution reactions: The 4-fluorophenoxyethylamine is then reacted with the pyrimidine core under suitable conditions to introduce the fluorophenoxyethyl group.

    Introduction of the methylsulfanyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxyethyl group may enhance binding affinity, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-fluorophenoxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a pyrimidine ring.

    2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide: Contains a fluorophenyl group instead of a pyrimidine ring.

    2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide: Features a naphthyl group in place of the pyrimidine ring.

Uniqueness

N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the combination of its fluorophenoxyethyl and methylsulfanyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-19-13-16-7-6-12(17-13)15-8-9-18-11-4-2-10(14)3-5-11/h2-7H,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXIDYOKVLFKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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